molecular formula C2H6MnO6 B1600771 Manganese(2+);diformate;dihydrate CAS No. 4247-36-3

Manganese(2+);diformate;dihydrate

Cat. No. B1600771
CAS RN: 4247-36-3
M. Wt: 181 g/mol
InChI Key: SQWDGUOWCZUSAO-UHFFFAOYSA-L
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Description

Manganese(2+);diformate;dihydrate is a chemical compound that has recently gained attention in the scientific research community due to its potential applications in various fields. This compound is a combination of manganese ions, formate ions, and water molecules. Manganese is an essential trace element that plays a crucial role in various physiological processes. Formate is a simple organic acid that is used in various chemical reactions.

Scientific Research Applications

Comprehensive Analysis of Manganese(II) Formate Dihydrate Applications

Manganese(II) formate dihydrate, with the chemical formula

C2H2MnO4⋅2H2O\text{C}_2\text{H}_2\text{MnO}_4 \cdot 2\text{H}_2\text{O}C2​H2​MnO4​⋅2H2​O

, is a versatile compound with several unique applications in scientific research. Below is a detailed analysis of its applications across different fields.

Recycling of Critical Metals

Application: Innovative Hydrometallurgical Recycling Manganese(II) formate dihydrate is used in the development of new hydrometallurgical technologies for recycling critical metals from waste materials, such as superalloy scrap and lithium-ion batteries . This process contributes to the production of manganese(II) perrhenate dihydrate, showcasing a sustainable approach to metal recovery.

Material Synthesis

Application: Production of Two-Dimensional Materials The compound is instrumental in synthesizing two-dimensional manganese-based materials, which are pivotal in advancing electrochemical applications due to their unique properties .

Kinetic Studies

Application: Understanding Solid-State Decomposition Manganese(II) formate dihydrate is a subject of kinetic studies to understand its solid-state decomposition. These studies provide valuable insights into the dehydration process and the energetic parameters associated with it .

properties

IUPAC Name

manganese(2+);diformate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH2O2.Mn.2H2O/c2*2-1-3;;;/h2*1H,(H,2,3);;2*1H2/q;;+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWDGUOWCZUSAO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)[O-].C(=O)[O-].O.O.[Mn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6MnO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30503918
Record name Manganese(2+) formate--water (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Manganese(II) diformate dihydrate

CAS RN

4247-36-3
Record name Manganese(2+) formate--water (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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